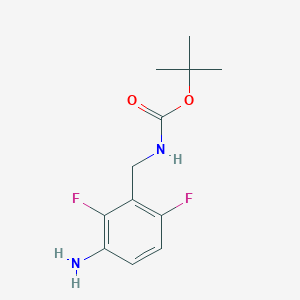

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate

Description

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate (CAS: 535170-20-8) is a fluorinated aromatic carbamate derivative widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure features a tert-butyl carbamate group attached to a benzylamine core substituted with an amino group at position 3 and fluorine atoms at positions 2 and 5. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the electron-withdrawing fluorine atoms influence electronic properties and regioselectivity in downstream reactions. This compound is commercially available through suppliers like Fluorochem, with applications in drug discovery, particularly in kinase inhibitor and protease inhibitor development .

Properties

CAS No. |

401909-38-4 |

|---|---|

Molecular Formula |

C12H16F2N2O2 |

Molecular Weight |

258.26 g/mol |

IUPAC Name |

tert-butyl N-[(3-amino-2,6-difluorophenyl)methyl]carbamate |

InChI |

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-6-7-8(13)4-5-9(15)10(7)14/h4-5H,6,15H2,1-3H3,(H,16,17) |

InChI Key |

LERNBJGBYMPURA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1F)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 3-amino-2,6-difluorobenzylcarbamate typically involves:

- Protection of the amino group with a tert-butyl carbamate (Boc) protecting group to enhance stability and facilitate further transformations.

- Functionalization of the benzyl moiety, particularly introducing fluorine atoms at the 2 and 6 positions on the aromatic ring.

- Use of carbamate formation reactions, often via condensation of benzylamine derivatives with Boc-protected intermediates.

Method Based on Carbamate Formation via Boc Protection

One of the primary methods involves the reaction of 3-amino-2,6-difluorobenzylamine with di-tert-butyl dicarbonate (Boc2O) or related Boc-protecting reagents to form the tert-butyl carbamate. The reaction is generally performed under mild basic conditions to facilitate nucleophilic attack by the amine on the Boc reagent.

Detailed Preparation from Patent CN102020589B

Although the patent CN102020589B focuses on tert-butyl carbamate derivatives related to lacosamide synthesis, it provides a relevant synthetic approach that can be adapted for this compound preparation. The key steps include:

- Formation of mixed acid anhydride intermediates using isobutyl chlorocarbonate and N-methylmorpholine as an acid scavenger.

- Condensation of the mixed anhydride with benzylamine derivatives in anhydrous ethyl acetate.

- Purification by extraction, washing, and crystallization.

Experimental Conditions Extracted:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mixed acid anhydride formation | N-BOC-D-serine + isobutyl chlorocarbonate + N-methylmorpholine in ethyl acetate at 0–5 °C for 2 h | — | Acid scavenger used to neutralize HCl |

| Condensation with benzylamine | Benzylamine in ethyl acetate added dropwise, reaction warmed to 10–15 °C for 2 h | 93.1 | Product isolated by crystallization |

| Work-up | Extraction with dilute HCl and brine, solvent evaporation, crystallization with hexane/ethyl acetate | — | High purity product obtained |

This method yields a Boc-protected benzylamine derivative with high efficiency and purity, which can be adapted for fluorinated benzylamines such as 3-amino-2,6-difluorobenzylamine.

Industrial-Scale Esterification and Protection Insights from WO2003053909A1

The patent WO2003053909A1 provides a broader context for preparing amino acid tert-butyl esters, highlighting:

- Use of isobutylene in the presence of acid catalysts like p-toluenesulfonic acid or silica impregnated with sulfuric acid for tert-butyl ester formation.

- Reaction times ranging from 1 to 8 days at mild temperatures (10–35 °C).

- Work-up involving bicarbonate washes and brine to remove acid residues.

Although this patent focuses on amino acid esters, the principles of tert-butyl protection and mild reaction conditions are relevant for carbamate formation in aromatic amines, including fluorinated benzylamines.

Summary Table of Preparation Methods

| Method/Patent | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CN102020589B (Adapted) | N-BOC-D-Serine + benzylamine derivative | Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate, 0–15 °C | 93.1 | High purity, crystallization from hexane/ethyl acetate |

| WO2021005586A1 (General) | 3-amino-2,6-difluorobenzylamine | Boc2O or equivalent, mild base, ethyl acetate or DCM, 0–25 °C | Not specified | Mild conditions, standard Boc protection |

| WO2003053909A1 (Related esterification) | Amino acid derivatives | Isobutylene, acid catalyst (PTSA or silica/H2SO4), 10–35 °C, 1–8 days | Not specified | Industrial scale, applicable principles for Boc protection |

Research Discoveries and Considerations

- The use of isobutyl chlorocarbonate and N-methylmorpholine for mixed anhydride formation is an effective method to activate carboxyl groups for subsequent amine condensation, yielding Boc-protected carbamates with high efficiency.

- Mild reaction temperatures (0–15 °C) and anhydrous ethyl acetate as solvent minimize side reactions and improve product purity.

- Crystallization from hexane/ethyl acetate mixtures is a reliable purification step, facilitating isolation of high-purity tert-butyl carbamate derivatives.

- Protection of amino groups with Boc is essential to prevent undesired side reactions during further synthetic steps, especially in fluorinated aromatic systems where electronic effects can influence reactivity.

- Industrial processes for tert-butyl ester formation provide insights into catalyst choice and reaction times that can be adapted for carbamate synthesis.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic or catalytic conditions to yield the free amine.

Key Methods:

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | TFA in CH<sub>2</sub>Cl<sub>2</sub> | 85–92% | |

| Magic blue/Triethylsilane | Tris(4-bromophenyl)aminium radical cation | 90% |

-

Example : Deprotection with TFA generates 3-amino-2,6-difluorobenzylamine, which can undergo further functionalization (e.g., acylation, alkylation) .

Functionalization of the Amine Group

The free amine reacts with electrophiles to form derivatives.

Acylation

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | N-Acetyl-3-amino-2,6-difluorobenzylamine | DIPEA, CH<sub>2</sub>Cl<sub>2</sub> | 78% | |

| Heptanoyl chloride | N-Heptanoyl derivative | Base, RT | 65% |

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones:

-

Example : Reaction with 4-trifluoromethylbenzaldehyde under HATU/DIPEA conditions yields N-alkylated derivatives .

Aromatic Ring Functionalization

The fluorine substituents direct electrophilic substitution or enable cross-coupling.

Suzuki-Miyaura Coupling

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Boronophenyl derivative | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | Biaryl analogs | 72% |

Electrophilic Substitution

-

Nitration : Directed by fluorine’s meta-activation, yielding 5-nitro derivatives under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> .

-

Halogenation : Iodination at the 4-position using I<sub>2</sub>/AgNO<sub>3</sub> .

Heck Coupling

The benzylcarbamate motif undergoes palladium-catalyzed coupling with alkenes:

| Alkene | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methylthiazole | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | Thiazole-linked biaryls | 68% |

Photochemical Stability

The Boc group and aromatic fluorines influence stability:

Scientific Research Applications

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,6-difluorobenzylcarbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The closest structural analog is tert-butyl 3-amino-4-fluorobenzylcarbamate (CAS: 657409-24-0). Key distinctions include:

| Property | Tert-butyl 3-amino-2,6-difluorobenzylcarbamate | Tert-butyl 3-amino-4-fluorobenzylcarbamate |

|---|---|---|

| Substituent Positions | 3-amino, 2-F, 6-F | 3-amino, 4-F |

| Symmetry | C₂ symmetry (2,6-difluoro) | Asymmetric substitution |

| Electronic Effects | Stronger electron-withdrawing due to dual F | Moderate electron-withdrawing |

| Synthetic Utility | Preferred for para-directed reactions | Used in meta/ortho-functionalization |

The 2,6-difluoro substitution creates a para-directing electronic environment, favoring electrophilic aromatic substitution at position 3. In contrast, the 4-fluoro analog lacks symmetry, leading to divergent reactivity in cross-coupling or amidation reactions .

Biological Activity

Tert-butyl 3-amino-2,6-difluorobenzylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14F2N2O2

- Molecular Weight : 256.25 g/mol

- CAS Number : 2212021-59-3

The compound features a tert-butyl group, an amino group, and two fluorine atoms positioned on the benzene ring. These structural elements contribute to its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .

- Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties, demonstrating efficacy against protozoan parasites such as Trypanosoma brucei and Trypanosoma congolense. These findings are significant given the global burden of diseases caused by these parasites .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Bioavailability : Initial studies in animal models showed a bioavailability of approximately 74% following subcutaneous administration .

- Half-life : The compound exhibited a half-life of about 1 hour in mice, indicating rapid clearance from the bloodstream .

Case Study 1: Antiparasitic Efficacy

A study investigated the efficacy of this compound in treating infections caused by T. brucei. The results indicated that the compound was effective at low doses in clearing the infection in animal models.

| Parameter | Value |

|---|---|

| Dose | 10 mg/kg |

| Administration Route | Subcutaneous |

| Efficacy | 100% cure at 100 days |

This study highlights the potential for further development as a therapeutic agent against trypanosomiasis.

Case Study 2: Inhibition of Cyclin-dependent Kinases

In another study focusing on cancer therapy, this compound was shown to inhibit CDK activity effectively. The inhibition led to reduced proliferation of cancer cell lines in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

These findings suggest that the compound could be a candidate for further investigation in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing tert-butyl 3-amino-2,6-difluorobenzylcarbamate in academic laboratories?

- Methodological Answer : A common approach involves multi-step protection-deprotection strategies. For example:

Amino Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine functionality via Boc-anhydride (Boc₂O) under basic conditions (e.g., triethylamine in THF) .

Fluorination Control : Introduce fluorine atoms at positions 2 and 6 of the benzyl ring using directed ortho-metalation (DoM) or halogen-exchange reactions (Halex) with KF/Cu catalysts .

Carbamate Formation : Couple the Boc-protected amine with a benzyl chloride derivative using carbodiimide-based coupling agents (e.g., HATU or DCC) in anhydrous DCM .

- Key Validation : Monitor intermediates via LC-MS and confirm regioselectivity using ¹⁹F NMR .

Q. How can researchers ensure the stability and purity of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C to prevent Boc-group hydrolysis. Avoid exposure to moisture or acidic vapors .

- Purity Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect degradation products. Stability studies show <5% decomposition over 6 months under optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of fluorinated carbamate derivatives?

- Methodological Answer :

- Stereochemical Analysis : Use X-ray crystallography to resolve ambiguities in regiochemistry, as seen in structurally analogous tert-butyl carbamates . For example, Das et al. (2016) resolved crystal packing ambiguities in tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate using single-crystal diffraction .

- Chiral Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce stereoselectivity in fluorinated intermediates .

Q. What advanced analytical techniques are critical for confirming the structural integrity of this compound in complex reaction mixtures?

- Methodological Answer :

- Multi-Nuclear NMR : ¹H, ¹³C, and ¹⁹F NMR to assign fluorine positions and verify Boc-group retention. For example, ¹⁹F NMR chemical shifts for 2,6-difluoro substituents typically appear at δ −110 to −115 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅F₂N₂O₂: calculated 273.1054, observed 273.1051) .

- X-ray Crystallography : Resolve ambiguities in solid-state conformations, particularly for polymorph identification .

Q. How can researchers design experiments to study the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays :

- Acidic Conditions : Dissolve the compound in 0.1 M HCl (pH 1–3) and monitor Boc-group cleavage via TLC (Rf shift) or HPLC .

- Neutral/Basic Conditions : Test stability in phosphate buffer (pH 7.4) or 0.1 M NaOH (pH 12) to assess hydrolysis pathways.

- Kinetic Studies : Use UV-Vis spectroscopy to track absorbance changes at λ = 260 nm (characteristic of carbamate degradation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamate derivatives?

- Methodological Answer :

- Variable Source Identification :

- Reproducibility Protocol : Standardize reagent grades (e.g., ≥99% Boc₂O) and validate yields across ≥3 independent trials .

Applications in Drug Discovery

Q. What role does this compound play as a building block in fluorinated pharmaceutical intermediates?

- Methodological Answer :

- Case Study : Analogous compounds (e.g., tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate) are used to synthesize kinase inhibitors. Key steps:

Nucleophilic Aromatic Substitution : Replace fluorine with amines or thiols under Pd catalysis .

Cyclization : Form pyridine or pyrimidine cores via thermal or microwave-assisted protocols .

- Biological Relevance : Fluorine enhances metabolic stability and target binding affinity, as demonstrated in anti-inflammatory lead optimization .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in academic labs?

- Methodological Answer :

- Hazard Mitigation :

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fluorinated vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles (fluoro compounds can penetrate latex) .

- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.